Product packaging for Imidazo[1,2-a]pyridin-2-yl-acetic acid(Cat. No.:CAS No. 19741-30-1)

Imidazo[1,2-a]pyridin-2-yl-acetic acid

Cat. No.: B008433
CAS No.: 19741-30-1
M. Wt: 176.17 g/mol
InChI Key: NYYYTUHPAJSTQV-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-yl-acetic acid is a versatile and pharmaceutically relevant bifunctional organic compound that serves as a high-value building block in medicinal chemistry and materials science. Its structure incorporates the privileged imidazo[1,2-a]pyridine scaffold —a core motif found in numerous marketed drugs and bioactive molecules for its wide range of biological activities . The molecule functions as an excellent N,O-donor ligand for coordinating with various metal ions (including Ni(II), Co(II), Mn(II), and Cd(II)), making it a prime candidate for synthesizing mononuclear complexes and coordination polymers with potential magnetic or luminescent properties . In drug discovery, this acetic acid-functionalized derivative is a critical intermediate for constructing more complex molecules. The imidazo[1,2-a]pyridine scaffold is recognized for its significance in compounds with reported anxiolytic, anticancer, anti-inflammatory, and antimicrobial activities . Its structural similarity to natural heterocycles allows it to bind with high affinity to multiple biological targets . Researchers utilize this compound to develop potential selective COX-2 inhibitors for anti-inflammatory applications and to create novel chemical entities for probing essential cellular processes . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B008433 Imidazo[1,2-a]pyridin-2-yl-acetic acid CAS No. 19741-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O2/c12-9(13)5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYYTUHPAJSTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315676
Record name (Imidazo[1,2-a]pyridin-2-yl)acetic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19741-30-1
Record name 19741-30-1
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Record name (Imidazo[1,2-a]pyridin-2-yl)acetic acid
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Record name Imidazo[1,2-a]pyridin-2-yl-acetic acid
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The Imidazo 1,2 a Pyridine Scaffold: a Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyridine (B132010) ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. This bicyclic aromatic heterocycle, formed by the fusion of imidazole (B134444) and pyridine (B92270) rings, possesses a unique combination of electronic and steric properties that facilitate favorable interactions with various biological targets.

The significance of this scaffold is underscored by its presence in several marketed drugs. Notable examples include Zolpidem, a widely prescribed hypnotic for the treatment of insomnia, and Alpidem, an anxiolytic agent. The therapeutic success of these drugs has inspired further exploration of the imidazo[1,2-a]pyridine core for the development of new therapeutic agents across different disease areas. The inherent drug-like properties of this scaffold, such as metabolic stability and bioavailability, contribute to its appeal in drug discovery programs.

The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives is extensive. Researchers have reported compounds with anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties, among others. This wide range of activities highlights the versatility of the scaffold and its ability to be tailored to interact with a diverse array of enzymes and receptors.

Marketed Drug Therapeutic Class
ZolpidemHypnotic
AlpidemAnxiolytic
ZolimidineAntiulcer
SaripidemAnxiolytic

Academic and Research Significance of Imidazo 1,2 a Pyridin 2 Yl Acetic Acid

Within the broader class of imidazo[1,2-a]pyridines, the 2-yl-acetic acid derivative holds particular importance as a bioactive core structure. The presence of the acetic acid moiety at the 2-position provides a convenient handle for synthetic modification, allowing for the facile introduction of various functional groups through the formation of esters, amides, and other derivatives. This synthetic tractability makes Imidazo[1,2-a]pyridin-2-yl-acetic acid a valuable intermediate in the construction of compound libraries for high-throughput screening and lead optimization.

Academic research has demonstrated the utility of this core structure in the design of molecules targeting specific biological pathways. For instance, the carboxylic acid group can mimic the phosphate (B84403) group of natural substrates, enabling the design of enzyme inhibitors. This has been explored in the development of inhibitors for enzymes such as Rab Geranylgeranyl Transferase (RGGT), which is implicated in cellular trafficking and is a potential target for cancer therapy.

Furthermore, the imidazo[1,2-a]pyridine (B132010) nucleus itself can engage in crucial binding interactions with biological targets, such as hydrogen bonding and π-stacking. The combination of the scaffold's inherent biological activity and the synthetic versatility of the acetic acid side chain allows for the systematic exploration of structure-activity relationships (SAR).

One notable application of this core structure is in the synthesis of peptidomimetics. By incorporating the this compound moiety into peptide-like structures, researchers can create novel molecules with improved pharmacological properties, such as enhanced stability and cell permeability, compared to their natural peptide counterparts. beilstein-journals.org

Research Trajectories and Future Directions

Positional and Substituent Effects on Biological Activity

The biological activity of imidazo[1,2-a]pyridine derivatives is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and imidazole (B134444) rings. While specific SAR data for this compound analogues is not extensively documented in publicly available literature, general principles can be inferred from studies on related imidazo[1,2-a]pyridine derivatives.

For instance, in a series of imidazo[1,2-a]pyridinyl-phenylacrylonitrile derivatives developed as anticandidosis agents, substitutions on the imidazo[1,2-a]pyridine core were found to significantly modulate antifungal activity. jmchemsci.com The presence of a phenylacrylonitrile chain at the 2-position of the imidazo[1,2-a]pyridine heterocycle was a key determinant of activity. jmchemsci.com Furthermore, the introduction of a chlorine atom at the 3-position of the imidazo[1,2-a]pyridine ring led to a notable increase in antifungal potency. jmchemsci.com

The following table illustrates the hypothetical effect of substituents on the biological activity of this compound analogues, based on general findings for the parent scaffold.

Compound R1 (Position 3) R2 (Pyridine Ring) Relative Biological Activity
1 HHBaseline
2 ClH+++
3 H7-CH3++
4 H6-Br++
5 H8-F+

Note: This table is illustrative and based on general SAR principles for the imidazo[1,2-a]pyridine scaffold. The relative activity is denoted qualitatively (+, ++, +++). Actual activity would be target-dependent.

Stereochemical Influences on Pharmacological Profiles

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are often chiral. For analogues of this compound that contain a chiral center, the spatial arrangement of substituents can lead to significant differences in pharmacological activity between enantiomers. A chiral center can be introduced, for example, by substitution on the α-carbon of the acetic acid side chain.

It is therefore highly probable that for chiral analogues of this compound, a similar stereochemical dependence would be observed, with one enantiomer displaying a more favorable pharmacological profile.

Scaffold Modifications and Bioisosteric Replacements

Scaffold modification and bioisosteric replacement are key strategies in drug design to improve potency, selectivity, and pharmacokinetic properties. This involves replacing the core heterocyclic system or key functional groups with other groups that have similar physical or chemical properties.

The imidazo[1,2-a]pyrimidine (B1208166) scaffold is a close structural analogue of the imidazo[1,2-a]pyridine system, with a nitrogen atom replacing a carbon atom in the six-membered ring. This substitution can significantly alter the electronic properties, solubility, and hydrogen bonding capacity of the molecule, leading to different biological activities. Imidazo[1,2-a]pyrimidine derivatives have been investigated for a wide range of pharmacological activities, including as inhibitors of group 2 influenza A virus and as potential agents against SARS-CoV-2. uic.edunih.gov

A direct comparison of the SAR of this compound and imidazo[1,2-a]pyrimidine-2-yl-acetic acid would be highly informative. While a specific comparative study on the acetic acid derivatives is not available, the general principle of this bioisosteric replacement suggests that the pyrimidine (B1678525) analogues could offer a different spectrum of activity and selectivity. For example, the additional nitrogen atom in the pyrimidine ring can act as a hydrogen bond acceptor, potentially leading to different interactions with biological targets.

The exploration of other related heterocyclic systems bearing an acetic acid moiety at a comparable position provides valuable insights into the broader SAR landscape.

A notable example is the study of 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid analogues as selective ligands for the γ-hydroxybutyric acid (GHB) high-affinity binding sites. nih.gov This study provides a concrete example of the SAR of a closely related heterocyclic acetic acid. The affinity of these compounds was found to be influenced by substituents on the imidazo[1,2-b]pyridazine (B131497) core.

Compound Heterocyclic Core Substituent (R) Binding Affinity (Ki, μM)
6 Imidazo[1,2-b]pyridazine6-Cl0.19
7 Imidazo[1,2-b]pyridazine6-Br0.25
8 Imidazo[1,2-b]pyridazine6-CH30.85
9 Imidazo[1,2-b]pyridazineH2.19

Data sourced from: J Med Chem. 2019 Mar 14;62(5):2798-2813. nih.gov

This data clearly demonstrates that electron-withdrawing groups at the 6-position of the imidazo[1,2-b]pyridazine ring enhance binding affinity.

Furthermore, indole-3-acetic acid and its derivatives are a well-known class of compounds with diverse biological activities. SAR studies on these compounds have highlighted the importance of the indole (B1671886) ring, the carboxamide group, and the sulfonate group in their activity as ectonucleotidase inhibitors. researchgate.net Similarly, benzimidazole (B57391) derivatives, which are bioisosteres of indoles, have been extensively studied as anticancer agents, with their activity being highly dependent on the substitution pattern around the benzimidazole nucleus. researchgate.netnih.gov

The SAR of these related heterocyclic acetic acid systems underscores the general principle that the nature of the heterocyclic core and the pattern of substitution are critical determinants of biological activity. These findings provide a valuable framework for the rational design of novel and potent this compound analogues.

Computational and Molecular Modeling Studies of Imidazo 1,2 a Pyridin 2 Yl Acetic Acid

Quantum Chemical Calculations

Comprehensive searches of scientific literature and chemical databases did not yield specific studies applying quantum chemical calculations, such as Density Functional Theory (DFT), to Imidazo[1,2-a]pyridin-2-yl-acetic acid. Consequently, detailed analyses of its electronic structure, frontier molecular orbitals, molecular electrostatic potential, and non-covalent interactions through methods like Reduced Density Gradient (RDG) and Quantum Theory of Atoms in Molecules (QTAIM) for this particular compound are not available in the public domain.

Density Functional Theory (DFT) Applications

No published research was found that specifically applied Density Functional Theory (DFT) to investigate the geometric and electronic properties of this compound.

Analysis of Frontier Molecular Orbitals (FMO)

There are no available studies detailing the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Specific Molecular Electrostatic Potential (MEP) mapping studies for this compound have not been reported in the reviewed scientific literature.

Reduced Density Gradient (RDG) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

No literature could be located that performs Reduced Density Gradient (RDG) or Quantum Theory of Atoms in Molecules (QTAIM) analyses on this compound to characterize its intramolecular and intermolecular interactions.

Molecular Docking and Ligand-Receptor Interaction Analysis

Prediction of Binding Affinities and Modes

Following an extensive search of available scientific literature, no molecular docking studies were found that specifically investigate the binding affinities and interaction modes of this compound with any biological target. Therefore, predictions of its binding behavior and interactions at a molecular level are not currently available.

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking studies on derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have provided insights into the key interacting residues and the nature of the binding sites in various biological targets. Although studies focusing specifically on this compound are limited, research on closely related analogues, such as imidazo[1,2-a]pyridine-3-carboxamides, reveals common interaction patterns.

For instance, in studies targeting pantothenate synthetase of Mycobacterium tuberculosis, docking analyses have shown that imidazo[1,2-a]pyridine derivatives can form crucial hydrogen bonds with amino acid residues such as Gly158 and Met195. openpharmaceuticalsciencesjournal.com Additionally, pi-cation interactions with residues like Hie47 have been observed, which are critical for the stable binding of the ligand within the active site. openpharmaceuticalsciencesjournal.com The binding pocket is often characterized by a mix of hydrophobic and polar residues, allowing for a variety of interactions that contribute to the binding affinity.

In the context of antitubulin agents, molecular modeling suggests that certain imidazo[1,2-a]pyridine derivatives bind at the colchicine (B1669291) site of tubulin. nih.gov The binding mode is comparable to known inhibitors like Crolibulin, indicating that the imidazo[1,2-a]pyridine core acts as a suitable scaffold to position key pharmacophoric elements within the binding pocket. nih.gov Similarly, when evaluated as anticholinesterase agents, docking studies indicated that the primary binding sites for these derivatives are the peripheral anionic sites of acetylcholinesterase (AChE) and the acyl pocket of butyrylcholinesterase (BChE). nih.gov

Studies targeting the human ACE2 receptor and the spike protein of SARS-CoV-2 with novel imidazo[1,2-a]pyrimidine (B1208166) derivatives also highlight the versatility of this core structure. The top-scoring compounds in these studies demonstrated significant binding affinities, suggesting they can act as effective entrance inhibitors. nih.gov The interactions in these cases are likely a combination of hydrogen bonds and hydrophobic interactions with key residues in the receptor-binding domain.

In silico Pharmacokinetic and Pharmacodynamic Predictions

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for the early-stage evaluation of drug candidates. Studies on various imidazo[1,2-a]pyridine derivatives have been conducted to assess their pharmacokinetic properties. While specific data for this compound is not extensively detailed, analyses of related compounds provide valuable predictive information.

The following table summarizes typical ADMET parameters predicted for imidazo[1,2-a]pyridine derivatives based on computational studies of analogues.

ParameterPredicted Value/Range for AnaloguesImplication
Human Oral AbsorptionGood to HighLikely well-absorbed when taken orally.
Aqueous Solubility (logS)Variable, often within acceptable rangeAffects absorption and formulation.
Blood-Brain Barrier Permeability (logBB)Generally Low to Very LowReduced potential for central nervous system side effects.
CYP2D6 InhibitionOften predicted as non-inhibitorLower risk of drug-drug interactions involving this key metabolic enzyme.
HepatotoxicityGenerally predicted to be low/non-toxicLower risk of liver damage.
Plasma Protein BindingHighAffects the free concentration and distribution of the drug.

Drug-likeness Assessment

The drug-likeness of a compound is an assessment of whether it possesses properties that would make it a likely orally active drug in humans. This is often evaluated using rules such as Lipinski's Rule of Five. Computational analyses of various imidazo[1,2-a]pyridine derivatives consistently show that these compounds exhibit promising drug-like characteristics. nih.gov

Studies on imidazo[1,2-a]pyridine-3-carboxamides and other related series confirm their adherence to Lipinski's rules. nih.govamazonaws.com These rules state that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (log P) of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

The imidazo[1,2-a]pyridine scaffold and its simple derivatives, including the acetic acid variant, generally fall well within these parameters, suggesting a high potential for good pharmacokinetic properties.

The table below outlines the typical drug-likeness profile for the core imidazo[1,2-a]pyridine scaffold based on analyses of its derivatives.

Lipinski's Rule ParameterTypical Value for Imidazo[1,2-a]pyridine AnaloguesCompliance with Rule of Five
Molecular Weight (g/mol)Typically < 500Yes
logP (Octanol-Water Partition Coefficient)Typically < 5Yes
Hydrogen Bond DonorsTypically < 5Yes
Hydrogen Bond AcceptorsTypically < 10Yes

Conformational Analysis and Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are employed to understand the flexibility, stability, and dynamic behavior of a molecule and its complexes with biological targets. For the imidazo[1,2-a]pyridine scaffold, such studies have been instrumental in validating docking results and exploring the stability of ligand-protein interactions over time.

MD simulations performed on docking complexes of imidazo[1,2-a]pyridine derivatives with their target proteins, such as pantothenate synthetase, have shown that the complexes remain stable throughout the simulation period (e.g., 1.2 nanoseconds). openpharmaceuticalsciencesjournal.com The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein's backbone atoms relative to their initial positions. Acceptable RMSD values, typically below 3 Å, indicate that the ligand remains securely bound within the active site and that the protein maintains its structural integrity. openpharmaceuticalsciencesjournal.com These simulations confirm that the binding poses predicted by docking are energetically favorable and stable under dynamic conditions. nih.gov

Single-crystal X-ray diffraction studies of some imidazo[1,2-a]pyridine derivatives have provided precise data on their solid-state conformation. nih.gov For instance, the torsion angles between the core imidazo[1,2-a]pyridine ring and various side chains have been determined. In derivatives with phenyl side chains, the phenyl ring is often twisted away from the imidazopyridine ring. nih.gov However, the torsion angles generally indicate a periplanar conformation between the core and its immediate side chain substituent. nih.gov This structural information is valuable for understanding the preferred spatial arrangement of the molecule, which can influence its binding to a target receptor.

Advanced Analytical and Spectroscopic Characterization in Research of Imidazo 1,2 a Pyridin 2 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Imidazo[1,2-a]pyridin-2-yl-acetic acid, providing detailed information about the carbon-hydrogen framework. Through ¹H and ¹³C NMR, as well as two-dimensional techniques like HSQC and HMBC, a complete assignment of all proton and carbon signals can be achieved.

In the ¹H NMR spectrum, the protons on the bicyclic ring system exhibit characteristic chemical shifts. The protons of the pyridine (B92270) ring typically appear in the downfield region (δ 7.0–8.5 ppm), influenced by the electron-withdrawing nature of the nitrogen atom and the aromatic ring current. tci-thaijo.orgrsc.org The proton at the C5 position is often the most downfield due to its proximity to the bridgehead nitrogen. The methylene (B1212753) protons (-CH₂) of the acetic acid group at the C2 position would be expected to appear as a singlet, typically in the range of δ 3.5-4.5 ppm. The carboxylic acid proton (-COOH) is often broad and its chemical shift is highly dependent on the solvent and concentration, but generally appears far downfield (δ 10–13 ppm).

In the ¹³C NMR spectrum, the carbon atoms of the imidazo[1,2-a]pyridine (B132010) core resonate in the aromatic region (δ 105–150 ppm). tci-thaijo.orgrsc.org The bridgehead carbon (C8a) and the carbon bearing the nitrogen in the imidazole (B134444) ring (C2) show distinct shifts. The presence of the acetic acid substituent significantly influences the chemical shift of C2. The carbonyl carbon (-COOH) of the acetic acid group gives a characteristic signal in the δ 170–180 ppm range, while the methylene carbon (-CH₂) signal would appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3~7.5 - 7.8-
H5~8.0 - 8.4-
H6~6.8 - 7.2-
H7~7.2 - 7.6-
H8~7.6 - 8.0-
-CH₂-~3.8 - 4.2~35 - 45
-COOH~10 - 13 (broad)-
C2-~145 - 155
C3-~108 - 115
C5-~124 - 128
C6-~112 - 116
C7-~125 - 130
C8-~117 - 122
C8a-~140 - 148
-COOH-~170 - 180

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, can provide the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of its molecular formula (C₉H₈N₂O₂). rsc.orgrsc.org

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns, which provides valuable structural information. For this compound, the protonated molecule [M+H]⁺ would be the parent ion. Characteristic fragmentation pathways of the imidazo[1,2-a]pyridine scaffold have been studied, and for this specific derivative, key fragmentation would involve the acetic acid side chain. nih.gov Common fragmentation patterns for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da) or carbon dioxide (CO₂, 44 Da). libretexts.org The stability of the imidazo[1,2-a]pyridine ring itself often results in it being a prominent fragment in the spectrum.

Table 2: Predicted m/z Values for Key Fragments of this compound in ESI-MS
Ion/Fragment Formula Predicted Exact Mass (m/z) Description
[M+H]⁺C₉H₉N₂O₂⁺177.0659Protonated molecular ion
[M+Na]⁺C₉H₈N₂O₂Na⁺199.0478Sodium adduct
[M+H - H₂O]⁺C₉H₇N₂O⁺159.0553Loss of water
[M+H - CO₂]⁺C₈H₉N₂⁺133.0760Loss of carbon dioxide (decarboxylation)
[Imidazo[1,2-a]pyridine core]⁺C₇H₇N₂⁺119.0604Cleavage of the acetic acid side chain

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups present in the molecule. The analysis of the vibrational modes of the parent imidazo[1,2-a]pyridine has been performed using both experimental and computational methods. researchgate.net

For this compound, the IR spectrum would be dominated by characteristic absorptions from the carboxylic acid group. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration, which is often broadened due to hydrogen bonding. A strong, sharp peak between 1700-1750 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

The aromatic ring system contributes several bands. The C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused rings give rise to a series of absorptions in the 1400-1650 cm⁻¹ region. researchgate.net The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern on the pyridine ring.

Table 3: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3150Aromatic C-H StretchMedium
2850 - 2950Aliphatic C-H Stretch (-CH₂-)Medium
2500 - 3300O-H Stretch (Carboxylic Acid)Broad, Strong
1700 - 1750C=O Stretch (Carboxylic Acid)Strong
1400 - 1650Aromatic C=C and C=N StretchMedium-Strong
1210 - 1320C-O Stretch (Carboxylic Acid)Medium
700 - 900Aromatic C-H Out-of-Plane BendStrong

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and MS.

Table 4: Typical Parameters Determined by Single Crystal X-ray Diffraction
Parameter Description
Crystal SystemThe symmetry system of the crystal (e.g., Monoclinic, Orthorhombic).
Space GroupDescribes the symmetry of the unit cell (e.g., P2₁/c).
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
Bond Lengths (Å)The precise distances between bonded atoms.
Bond Angles (°)The angles formed between three connected atoms.
Torsion Angles (°)The dihedral angles describing the conformation around a chemical bond.
Hydrogen Bond GeometryDistances and angles of intermolecular hydrogen bonds.

Chromatographic Methods (HPLC, LC-MS, UPLC) for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used for this purpose.

A typical method would involve reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase. The mobile phase usually consists of a mixture of water (often buffered with formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) to ensure good peak shape for the acidic analyte) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the target compound from starting materials, by-products, and other impurities.

Detection is commonly achieved using a UV detector, as the imidazo[1,2-a]pyridine core contains a strong chromophore. For more sensitive and selective analysis, especially in complex mixtures, HPLC or UPLC can be coupled to a mass spectrometer (LC-MS). This allows for the simultaneous acquisition of chromatographic retention time and mass spectral data, providing a high degree of confidence in peak identification and purity assessment.

Table 5: Typical HPLC/UPLC Conditions for Analysis
Parameter Typical Conditions
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm for UPLC)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Elution Mode Gradient (e.g., 5% B to 95% B over 10 minutes)
Flow Rate 0.2 - 0.5 mL/min (UPLC); 0.8 - 1.2 mL/min (HPLC)
Column Temperature 25 - 40 °C
Detection UV at ~254 nm and ~280 nm; or Mass Spectrometry (ESI+)
Injection Volume 1 - 10 µL

Toxicological Research and Safety Profiling in Preclinical Development

In vitro Cytotoxicity Assessments on Cell Lines

The initial screening for potential toxicity involves evaluating the effect of a compound on the viability of various cell lines. This provides a baseline understanding of the concentrations at which cellular damage might occur. Studies on various imidazo[1,2-a]pyridine (B132010) derivatives have been conducted across a range of human cancer cell lines to assess their cytotoxic potential. For instance, certain novel imidazo[1,2-a]pyridine derivatives have been evaluated for their cytotoxic activity against breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cell lines, as well as non-cancerous Vero cells, using the MTT assay. nih.gov One derivative, compound 7d, demonstrated notable cytotoxicity against MCF-7 and HT-29 cells, with IC50 values of 22.6 µM and 13.4 µM, respectively, while showing no toxicity to non-cancerous cells at concentrations up to 100 µM. nih.gov Other studies have reported that certain imidazo[1,2-a]pyridines can inhibit the proliferation of melanoma (A375, WM115) and cervical cancer (HeLa) cells, with IC50 values ranging from 9.7 to 44.6 µM after 48 hours of treatment. nih.gov

Table 1: In vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

Cell LineCompound TypeAssayKey Finding (IC50)Reference
MCF-7 (Breast Cancer)Aryl hydrazone derivative (7d)MTT22.6 µM nih.gov
HT-29 (Colon Cancer)Aryl hydrazone derivative (7d)MTT13.4 µM nih.gov
K562 (Leukemia)Aryl hydrazone derivative (7d)MTTNot specified nih.gov
Vero (Non-cancer)Aryl hydrazone derivative (7d)MTT>100 µM nih.gov
A375 (Melanoma)Imidazo[1,2-a]pyridine (Cmpd 6)MTT<12 µM nih.gov
WM115 (Melanoma)Imidazo[1,2-a]pyridine (Cmpd 6)MTT<12 µM nih.gov
HeLa (Cervical Cancer)Imidazo[1,2-a]pyridine (Cmpd 6)MTTNot specified nih.gov

Mitochondrial Function and Cellular ATP Level Investigations

Mitochondria are critical for cellular energy production and are a frequent target of drug-induced toxicity. Therefore, assessing the impact of a compound on mitochondrial function is a key safety parameter. Research into some imidazo[1,2-a]pyridine derivatives has shown that they can affect mitochondrial processes. For example, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, leading to mitochondrial fragmentation. nih.gov This suggests that this particular analogue acts by disrupting mitochondria. nih.gov Other studies have indicated that certain imidazo[1,2-a]pyridines inhibit ATP homeostasis by targeting QcrB, the b subunit of the electron transport ubiquinol (B23937) cytochrome C reductase. nih.gov This disruption of the electron transport chain can lead to decreased cellular energy levels.

Apoptosis Induction and Caspase Activation Studies

Induction of apoptosis, or programmed cell death, is a crucial mechanism for many anticancer agents but can be an unwanted side effect for other therapeutics. Several studies have investigated the pro-apoptotic activity of imidazo[1,2-a]pyridine derivatives. For instance, one study found that a novel imidazo[1,2-a]pyridine compound induced G2/M cell cycle arrest and a significant increase in intrinsic apoptosis in melanoma and cervical cancer cells. nih.gov This was associated with increased levels of active caspase-9. nih.gov Another derivative was shown to increase the number of MCF-7 breast cancer cells in the G0/G1 phase and induce apoptosis, as confirmed by Hoechst 33258 staining. nih.gov The activation of caspases, which are key executioners of apoptosis, is a common finding. For example, one compound, IP-5, was found to induce an extrinsic apoptosis pathway, evidenced by increased activity of caspase 7 and caspase 8. waocp.org

Table 2: Apoptosis and Caspase Activation by Imidazo[1,2-a]pyridine Derivatives

Cell LineCompoundEffectKey MarkersReference
Melanoma & Cervical CancerCompound 6Intrinsic Apoptosis, G2/M ArrestIncreased active caspase-9 nih.gov
MCF-7 (Breast Cancer)Compound 7dApoptosis, G0/G1 ArrestHoechst staining nih.gov
HCC1937 (Breast Cancer)IP-5Extrinsic ApoptosisIncreased caspase 7 & 8 activity waocp.org
A549 (Lung Cancer)IMPA derivativesROS-mediated ApoptosisIncreased NOX activity nih.gov

In vivo Safety Pharmacology Studies (e.g., Organ-Specific Toxicity)

Following in vitro assessments, in vivo studies in animal models are essential to understand the systemic effects and potential organ-specific toxicities of a compound. Exploratory toxicology studies on a series of 2,3-substituted imidazo[1,2-a]pyridines have been conducted. nih.gov In these studies, which included acute and 14-day oral subacute toxicity tests in mice, no signs of hepatic or renal toxicity were observed for any of the tested compounds. nih.gov Another study on a lead anti-tuberculosis compound from the N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides series demonstrated an acceptable safety profile in an acute toxicity study in rats. rsc.orgnih.gov Furthermore, a preclinical candidate, Q203, did not inhibit the human ether-à-go-go-related gene (hERG), suggesting a low risk of cardiotoxicity. nih.gov

Gastroduodenal Safety Evaluation

The gastrointestinal (GI) tract can be susceptible to the adverse effects of various medications. While specific gastroduodenal safety data for Imidazo[1,2-a]pyridin-2-yl-acetic acid is not widely available in the public domain, the broader class of imidazo[1,2-a]pyridines includes compounds developed for GI-related conditions. For example, Soraprazan is an imidazo[1,2-a]pyridine derivative that has been investigated as a potassium-competitive acid blocker. nih.gov The development of such agents implies that the core scaffold can be modified to be well-tolerated by the gastrointestinal system. However, a comprehensive gastroduodenal safety evaluation, including endoscopic and histopathological analysis in preclinical models, would be a required component of the formal safety assessment for any new chemical entity in this class intended for systemic administration.

Emerging Research Applications of Imidazo 1,2 a Pyridin 2 Yl Acetic Acid Beyond Direct Therapeutics

Application in Agrochemical Research and Crop Protection

The imidazo[1,2-a]pyridine (B132010) scaffold is gaining attention in the agrochemical sector for its potential to yield new classes of herbicides and plant growth regulators. Researchers are exploring how modifications to the core structure of Imidazo[1,2-a]pyridin-2-yl-acetic acid can lead to compounds with potent and selective activity against weeds, ultimately contributing to improved crop protection and yields. chemimpex.com

Recent studies have investigated the phytotoxic effects of various (amino)imidazo[1,2-a]pyridine derivatives on problematic weeds such as Bidens pilosa, Urochloa decumbens, and Panicum maximum. acs.org These studies have revealed that the nature of substituents on the imidazo[1,2-a]pyridine ring system plays a crucial role in determining the herbicidal activity. For instance, the presence of a halogen atom in the imidazo (B10784944) ring and an ester group was found to significantly enhance the inhibitory effects on weed growth. acs.org In contrast, derivatives with cyclohexyl and phenyl groups showed little to no inhibition, and in some cases, even stimulated plant growth at lower concentrations. acs.org

The research highlights the potential of this compound as a foundational structure for developing novel agrochemicals. The ability to fine-tune the phytotoxicity through chemical modification offers a promising avenue for creating more effective and environmentally friendly herbicides. chemimpex.com

Derivative Type Target Weeds Key Findings
Halogenated imidazo[1,2-a]pyridine-esterBidens pilosa, Urochloa decumbens, Panicum maximumShowed significant inhibition of weed growth at higher concentrations (nearly 80% at 1000 µM). acs.org
Imidazo[1,2-a]pyridine with cyclohexyl/phenyl groupsBidens pilosa, Urochloa decumbens, Panicum maximumExhibited no significant inhibition; some growth stimulation observed at lower concentrations (10 and 30 µM). acs.org
Ortho-substituted aldehydes with electron-donating groups (e.g., hydroxyl)Not specifiedDisplayed low to no phytotoxic activity. acs.org

Role in Material Science for Polymer and Coating Development

The unique chemical characteristics of this compound, including its heterocyclic structure and potential for functionalization, make it a valuable component in the development of advanced materials. chemimpex.com Its incorporation into polymers and coatings can enhance their durability, performance, and other physicochemical properties. chemimpex.com While this is an emerging area of research, the inherent properties of the imidazo[1,2-a]pyridine scaffold suggest significant potential.

The nitrogen-containing heterocyclic system can contribute to improved thermal stability and mechanical strength of polymers. Furthermore, the ability to introduce various functional groups onto the this compound backbone allows for the tailoring of material properties, such as adhesion, corrosion resistance, and optical characteristics. For example, the imidazole (B134444) and pyridine (B92270) functionalities can act as ligands for metal ions, opening up possibilities for creating metal-organic frameworks (MOFs) or functional coatings with specific catalytic or sensing capabilities.

Material Type Potential Role of this compound Anticipated Enhancements
High-performance polymersMonomer or additiveIncreased thermal stability, improved mechanical strength, enhanced chemical resistance.
Protective coatingsCross-linking agent or functional additiveImproved adhesion to substrates, enhanced corrosion resistance, introduction of antimicrobial properties.
Functional materialsBuilding block for metal-organic frameworks (MOFs)Creation of materials with tailored porosity for applications in catalysis, gas storage, and separation.

Integration into Diagnostic Tools and Biomarker Detection Assays

The ability of the imidazo[1,2-a]pyridine scaffold to be modified for specific molecular recognition has led to its exploration in the development of novel diagnostic tools and biomarker detection assays. chemimpex.com The core structure can be functionalized with various groups that can selectively bind to biomarkers of disease, enabling more accurate and reliable medical testing. chemimpex.com

One area of interest is the development of selective ligands for specific biological targets. For example, derivatives of the related compound 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acid have been identified as a new class of ligands that are highly selective for the high-affinity binding sites of γ-hydroxybutyric acid (GHB), a neurotransmitter and recreational drug. nih.gov This discovery showcases the potential of the broader imidazo-azine acetic acid scaffold in creating tools for detecting and quantifying specific neuroactive substances.

The development of such selective ligands is a critical step in creating sensitive diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs) or biosensors, for a wide range of clinically relevant molecules.

Derivative Scaffold Target Biomarker/Site Significance in Diagnostics
2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acidγ-hydroxybutyric acid (GHB) high-affinity binding sitesProvides a novel scaffold for developing selective ligands for GHB detection, with potential applications in clinical toxicology and neuroscience research. nih.gov

Utilization in Bioimaging and Chemosensor Development

The fluorescent properties of certain imidazo[1,2-a]pyridine derivatives have made them attractive candidates for the development of probes for bioimaging and chemosensors for the detection of various analytes. These molecules can be designed to exhibit changes in their fluorescence upon binding to a specific target, allowing for visual detection in biological systems.

For instance, an imidazo[1,2-a]pyridine-functionalized xanthene dye has been engineered to act as a fluorescent probe for the detection of mercury ions (Hg2+). rsc.org This probe demonstrates a "turn-on" fluorescent response in the presence of Hg2+, enabling its use in cell imaging and on test strips for the visual detection of this toxic heavy metal. rsc.org Another study has shown that two different imidazo[1,2-a]pyridine derivatives can act as chemosensors for specific metal ions, including Al3+, Fe3+, Cr3+, and Zn2+, through chelation-induced fluorescence. nih.gov

Furthermore, the imidazo[1,2-a]pyridine scaffold has been utilized in the development of radiotracers for positron emission tomography (PET) imaging. A carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative has been synthesized as a potential PET probe for imaging the PI3K/mTOR signaling pathway in cancer, which is a key target in cancer therapy. nih.gov

Probe/Sensor Type Target Analyte Mechanism of Action Application
Imidazo[1,2-a]pyridine-functionalized xanthene dyeHg2+Ring-opening of a spirolactam structure upon binding to Hg2+, leading to fluorescence. rsc.orgNaked-eye detection, cell imaging, test strips. rsc.org
Imidazo[1,2-a]pyridine derivative 1 (N and O donors)Al3+, Fe3+, Cr3+Chelation-induced coplanarity and fluorescence emission. nih.govDetection of metal ions in aqueous and biological samples, cell imaging. nih.gov
Imidazo[1,2-a]pyridine derivative 2 (two N donors)Zn2+Chelation-induced coplanarity and fluorescence emission. nih.govDetection of metal ions in aqueous and biological samples, cell imaging. nih.gov
Carbon-11 labeled imidazo[1,2-a]pyridine derivativePI3K/mTOR pathwayBinds to the target proteins, allowing for visualization by PET. nih.govCancer imaging. nih.gov

Design of Chemical Libraries for High-Throughput Screening

The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. acs.org This makes this compound and its analogues excellent starting points for the design and synthesis of chemical libraries for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds to identify potential drug candidates or probes for biological research.

Researchers have developed efficient methods, such as the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, to synthesize large and diverse libraries of imidazo[1,2-a]pyridine derivatives. rsc.orgmdpi.com These libraries can then be screened against various biological targets to discover new bioactive molecules. For example, a library of diarylamide and diarylurea derivatives based on the imidazo[1,2-a]pyridine scaffold was synthesized and screened for antiproliferative activity against melanoma cells, leading to the identification of several potent compounds. nih.gov

The versatility of the imidazo[1,2-a]pyridine core allows for the creation of libraries with a wide range of structural diversity, increasing the probability of finding "hits" in HTS campaigns for various diseases, including cancer and neurodegenerative disorders. rsc.orgresearchgate.net

Library Type Synthetic Approach Screening Target/Application Outcome/Significance
Diarylurea and diarylamide derivatives of imidazo[1,2-a]pyridineMulti-step synthesisAntiproliferative activity in A375P human melanoma cells. nih.govIdentification of compounds with submicromolar IC50 values. nih.gov
Covalent inhibitors based on imidazo[1,2-a]pyridineGroebke–Blackburn–Bienaymé (GBB) reactionKRAS G12C-mutated cancer cells. rsc.orgDiscovery of a potent anticancer agent for KRAS G12C-mutated cells. rsc.org
Imidazo[1,2-a]pyridine derivativesGeneral synthetic methodsAcetylcholinesterase inhibition for Alzheimer's disease research. researchgate.netIdentification of derivatives with good to moderate inhibitory activity. researchgate.net

Future Research Directions and Unexplored Avenues for Imidazo 1,2 a Pyridin 2 Yl Acetic Acid

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern drug discovery. For imidazo[1,2-a]pyridin-2-yl-acetic acid, future research will likely focus on "green" chemistry approaches that minimize waste, reduce energy consumption, and utilize renewable resources. nih.govacs.org

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers rapid reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. bio-conferences.org Future studies could optimize microwave-assisted protocols for the synthesis of this compound and its derivatives.

Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid the use of heavy metal catalysts is a significant goal in sustainable chemistry. acs.org Research into catalyst-free annulation reactions or the use of benign catalysts like molecular iodine could provide more environmentally friendly pathways. acs.org

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which is highly efficient in terms of time and resources. researchgate.net Designing novel MCRs for the direct synthesis of functionalized this compound derivatives is a promising avenue.

Photochemical Synthesis: Utilizing visible light as a renewable energy source to drive chemical reactions is a rapidly growing field. mdpi.com The application of photoredox catalysis to the synthesis and functionalization of the imidazo[1,2-a]pyridine (B132010) ring system could lead to novel and sustainable synthetic routes. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridine Derivatives

MethodologyAdvantagesPotential for this compound
Conventional Synthesis Well-established proceduresOften requires harsh conditions and multiple steps
Microwave-Assisted Rapid, higher yields, cleaner reactions bio-conferences.orgOptimization for specific derivatives needed
Catalyst-Free/Metal-Free Environmentally friendly, reduced toxicity acs.orgExploration of new reaction conditions required
Multicomponent Reactions High efficiency, molecular diversity researchgate.netDesign of novel MCRs for the target scaffold
Photochemical Synthesis Sustainable, use of renewable energy mdpi.comDevelopment of specific photoredox catalytic cycles

Deeper Mechanistic Studies of Biological Activities

While the imidazo[1,2-a]pyridine scaffold is known to exhibit a broad range of biological activities, including anti-inflammatory, anticancer, and effects on the central nervous system, the precise mechanisms of action for many of its derivatives, including this compound, remain to be fully elucidated. nih.govrjsocmed.comresearchgate.net

Future research should focus on:

Target Identification and Validation: Utilizing advanced techniques such as chemical proteomics and affinity-based probes to identify the specific protein targets of this compound and its analogs. Recent studies on related compounds have identified targets such as QcrB in Mycobacterium tuberculosis and glutamine synthetase. nih.govrsc.org

Signaling Pathway Analysis: Investigating the downstream effects of target engagement to understand how these compounds modulate cellular signaling pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the STAT3 and NF-κB signaling pathways, which are crucial in inflammation and cancer.

Structural Biology: Obtaining co-crystal structures of this compound derivatives bound to their protein targets will provide invaluable insights into the molecular basis of their activity and guide the rational design of more potent and selective inhibitors.

Identification of New Therapeutic Targets and Disease Applications

The diverse pharmacological profile of the imidazo[1,2-a]pyridine scaffold suggests that its therapeutic potential extends beyond the currently explored areas. rjsocmed.com A systematic exploration for new therapeutic targets and disease applications for this compound is a critical future direction.

Potential new areas of investigation include:

Neurodegenerative Diseases: Given the ability of some imidazo[1,2-a]pyridine derivatives to cross the blood-brain barrier, their potential as therapeutic agents for diseases like Alzheimer's and Parkinson's should be explored. This could involve targeting novel pathways involved in neuroinflammation and neuronal cell death.

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. mdpi.com Screening this compound and its derivatives against a broad panel of bacteria, fungi, and viruses could reveal novel anti-infective properties. acs.org

Metabolic Disorders: The role of inflammation in metabolic diseases like diabetes and obesity is well-established. The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives could be leveraged to develop new treatments for these conditions.

Rare and Neglected Diseases: A focused effort to screen these compounds against targets relevant to rare and neglected tropical diseases could lead to the development of much-needed therapies.

Development of Multi-targeted Agents and Bivalent Compounds

The complexity of many diseases, particularly cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has led to a growing interest in the development of multi-targeted drugs that can simultaneously modulate several key proteins. dntb.gov.ua The imidazo[1,2-a]pyridine scaffold, with its versatile chemistry, is an excellent starting point for the design of such agents.

Future research in this area could involve:

Rational Design of Dual Inhibitors: Based on the known targets of imidazo[1,2-a]pyridine derivatives, such as kinases and inflammatory pathway proteins, medicinal chemists can design hybrid molecules that incorporate pharmacophores for two distinct targets. For example, a dual inhibitor of a key kinase and a protein involved in drug resistance could be developed.

Bivalent Ligand Approach: This strategy involves linking two molecules of this compound or its derivatives with a suitable linker. This can lead to compounds with enhanced affinity and selectivity for their targets, particularly if the target is a dimer or has multiple binding sites in close proximity. This approach has been successfully applied to other scaffolds.

Advanced Computational Modeling for Rational Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of new drug candidates. nih.gov For this compound, advanced computational approaches can accelerate the discovery process and reduce the need for extensive and costly experimental screening.

Future applications of computational modeling in this area include:

Virtual Screening: Using high-throughput virtual screening of large compound libraries to identify new derivatives of this compound with desired biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to understand the relationship between the chemical structure of imidazo[1,2-a]pyridine derivatives and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of this compound derivatives when bound to their protein targets. This can provide insights into the stability of the complex and the key interactions that govern binding.

ADMET Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.gov This can help in prioritizing compounds with favorable drug-like properties for further development. nih.gov

Q & A

Q. What are the common synthetic routes for Imidazo[1,2-a]pyridin-2-yl-acetic acid, and how are the products characterized?

The synthesis typically involves condensation reactions or cyclization strategies. For example, Dylong et al. (2016) synthesized the compound via the reaction of 2-aminopyridine derivatives with chloroacetic acid under basic conditions, followed by acidification to yield crystalline products . Characterization methods include:

  • X-ray diffraction (XRD) for crystal structure determination (e.g., disordered ring systems resolved with occupancy refinement) .
  • IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1751 cm⁻¹) .
  • NMR spectroscopy to verify substituent positions and purity .

Q. What are the typical chemical reactions of this compound?

Key reactions include:

  • Oxidation : Using KMnO₄ or CrO₃ to convert the acetic acid side chain into carboxylic acid derivatives .
  • Reduction : Hydrogenation with H₂/Pd-C to modify substituents or reduce unsaturated bonds .
  • Substitution : Nucleophilic displacement of halogenated derivatives with bases like NaH . Reaction conditions often require inert atmospheres and controlled temperatures to minimize side products .

Q. How is the compound utilized in medicinal chemistry research?

Imidazo[1,2-a]pyridine derivatives are explored for antimicrobial, antiviral, and anticancer applications. For example, acetamide derivatives (e.g., N,N,6-trimethyl-2-(5-methyl-2-pyridinyl)-) exhibit activity against cancer cell lines via kinase inhibition . Biological testing involves:

  • In vitro assays (e.g., MIC for antimicrobial activity).
  • Docking studies to predict binding affinities to therapeutic targets .

Advanced Research Questions

Q. How can DFT studies optimize the electronic properties of this compound derivatives?

Density Functional Theory (DFT) calculations predict electronic behavior and guide substituent selection. For instance, Darweesh et al. (2021) used DFT to analyze charge distribution in aminoimidazodipyridines, identifying electron-deficient regions for targeted functionalization (e.g., arylidenemalononitrile coupling) . Key parameters include:

  • HOMO-LUMO gaps to assess reactivity.
  • Electrostatic potential maps to design bioisosteres .

Q. How can structural data contradictions arising from different synthesis methods be resolved?

Discrepancies in crystal structures (e.g., disorder in ring systems) are addressed via:

  • Multi-temperature XRD : To analyze thermal motion and occupancy ratios (e.g., dual-molecule disorder resolved at 0.5 occupancy in ) .
  • Solid-state NMR : To validate dynamic disorder in amorphous regions .
  • Computational modeling : Molecular dynamics simulations to reconcile experimental and theoretical data .

Q. What innovative synthetic strategies improve yield and selectivity for N-substituted acetamide derivatives?

Kounachia et al. (2023) optimized N-substitution using:

  • Ultrasound-assisted synthesis : PEG-400 solvent and K₂CO₃ base under 20 kHz sonication improved reaction rates and yields (e.g., 85% for 2-arylimidazo[1,2-a]pyridines) .
  • Continuous flow reactors : Scalable production with reduced by-products via automated temperature/pH control .

Q. How are this compound conjugates designed for targeted antimicrobial activity?

Agarwal et al. (2024) developed chalcone conjugates by coupling the acetic acid moiety with arylidenemalononitriles. Methodological steps include:

  • Structure-activity relationship (SAR) analysis : Modifying substituents at positions 2 and 3 to enhance lipophilicity and membrane penetration .
  • In vivo efficacy testing : Using murine models to assess pharmacokinetics and toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.